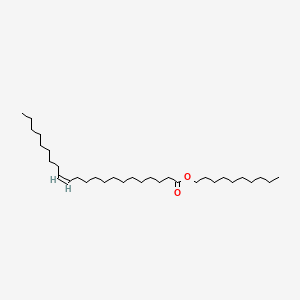

Decyl erucate

Description

Decyl erucate is an ester derived from decyl alcohol (a 10-carbon fatty alcohol) and erucic acid (a monounsaturated omega-9 fatty acid with a 22-carbon chain). This compound is likely a pale yellow liquid with emollient properties, functioning as a skin-conditioning agent in cosmetic formulations. Its molecular formula is hypothesized to be C₃₂H₆₂O₂ (decyl [C₁₀H₂₁O] + erucic acid [C₂₂H₄₂O₂]), yielding a molecular weight of 478.84 g/mol. Applications may overlap with those of oleyl erucate, such as in skincare products, hair conditioners, and sunscreens, where it acts as a jojoba oil substitute or solvent .

Properties

CAS No. |

100156-47-6 |

|---|---|

Molecular Formula |

C32H62O2 |

Molecular Weight |

478.85 |

IUPAC Name |

decyl (Z)-docos-13-enoate |

InChI |

InChI=1S/C32H62O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30-32(33)34-31-29-27-25-12-10-8-6-4-2/h15-16H,3-14,17-31H2,1-2H3/b16-15- |

InChI Key |

VLIDFZPNOMXDBY-NXVVXOECSA-N |

SMILES |

CCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Decyl erucate; 13-Docosenoic acid, decyl ester, (Z)-; UNII-1I430I6Q15; Erucic acid decyl ester. |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Conditions

| Catalyst Type | Temperature Range | Pressure | Yield Efficiency |

|---|---|---|---|

| Alkali metal hydroxides | 150–250°C | Reduced (vacuum) | 80–95% |

| Acidic catalysts (H₂SO₄) | 150–200°C | Atmospheric | 70–85% |

- Mechanism : Acid- or base-catalyzed nucleophilic acyl substitution, where n-decanol-1 attacks the carbonyl carbon of erucic acid, eliminating water .

- Byproducts : Technical-grade reactants introduce minor impurities (e.g., gadoleic acid, oleic acid) but do not hinder esterification .

Transesterification

Decyl erucate can be synthesized via alcoholysis of triglycerides or other esters:

Example Reaction

- Catalysts : Acidic or alkaline catalysts (e.g., NaOH, Ti(OiPr)₄) facilitate alkoxy group exchange .

- Applications : Enables scalable production with renewable feedstocks like rapeseed oil .

Hydrolysis and Stability

This compound resists hydrolysis under neutral conditions but decomposes in acidic or alkaline environments:

Hydrolysis Pathways

| Condition | Products | Rate Constant (25°C) |

|---|---|---|

| Acidic (H⁺) | Erucic acid + n-decanol | |

| Alkaline (OH⁻) | Erucic acid salt + n-decanol |

- Oxidative Stability : The mono-unsaturated erucate chain reduces susceptibility to autoxidation compared to polyunsaturated esters, with peroxide values <5 meq/kg after 12 months at 25°C .

Reactions at the Double Bond

The cis-double bond in erucic acid allows functionalization of this compound:

Epoxidation

- Catalysts : Peroxy acids (e.g., mCPBA) or enzymatic systems .

- Applications : Epoxides serve as intermediates for polymer crosslinking .

Hydrogenation

- Conditions : 80–120°C, 10–50 bar H₂ pressure .

- Outcome : Saturates the double bond, enhancing thermal stability .

Emulsification and Formulation

This compound’s amphiphilic structure enables stable emulsions:

Emulsion Performance

| Emulsion Type | Stability (Months) | Viscosity (mPa·s) |

|---|---|---|

| O/W | >12 | 150–300 |

| W/O | >12 | 200–500 |

- Mechanism : The ester’s long alkyl chain integrates into lipid bilayers, reducing interfacial tension .

Degradation and Environmental Fate

- Biodegradation : Microbial lipases hydrolyze this compound into non-toxic erucic acid and n-decanol, with >90% degradation in 28 days .

- Thermal Decomposition : Above 300°C, pyrolytic cleavage yields alkenes and carboxylic acids .

This compound’s synthetic versatility and stability make it a cornerstone in cosmetic formulations. Ongoing research explores its potential in biolubricants and sustainable polymers, leveraging its reactive double bond and ester functionality .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares decyl erucate with structurally related esters and surfactants:

Performance in Cosmetic Formulations

- Emolliency : this compound and oleyl erucate both provide smooth texture and moisture retention, but oleyl erucate’s longer carbon chain (C40 vs. C32) may enhance spreadability and reduce greasiness .

- Stability : this compound’s saturated decyl chain likely improves oxidative stability compared to unsaturated esters like oleyl erucate, which may require antioxidants for shelf-life extension.

- Safety : Decyl oleate has well-documented low toxicity (LD₅₀ > 40 mL/kg in rats) and minimal irritation , suggesting this compound may share similar safety profiles due to structural parallels.

Antimicrobial Activity

Decyl derivatives, such as imidazolium geminis with C10 tails, exhibit broad-spectrum antimicrobial activity, surpassing some commercial drugs (). While direct data on this compound is absent, its decyl chain may confer mild antimicrobial properties, differentiating it from non-decyl esters like ethyl decanoate.

Market Trends

Oleyl erucate is experiencing rising demand in cosmetics and pharmaceuticals, driven by its natural origin and multifunctionality (). This compound could follow this trend, particularly in markets prioritizing sustainable and plant-derived ingredients.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for decyl erucate in laboratory settings, and how do reaction variables (e.g., catalysts, temperature) influence yield?

- Methodological Answer: Design experiments using esterification protocols, comparing homogeneous (e.g., sulfuric acid) vs. heterogeneous catalysts (e.g., immobilized lipases). Monitor reaction kinetics via gas chromatography (GC) to track conversion rates. Optimize parameters (molar ratios, solvent systems) using factorial design to isolate yield-maximizing conditions .

- Data Analysis: Use ANOVA to identify statistically significant variables affecting yield. Compare purity profiles via NMR and FTIR to validate structural fidelity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer: Employ hyphenated techniques like LC-MS for impurity profiling. Validate crystallinity via X-ray diffraction (XRD) and thermal stability via differential scanning calorimetry (DSC). Cross-reference spectral data (¹H/¹³C NMR) with computational simulations (e.g., DFT) to confirm molecular geometry .

- Contradiction Resolution: Discrepancies in melting points across studies may arise from polymorphic variations; use controlled recrystallization to isolate dominant forms .

Q. What analytical techniques are most effective in quantifying this compound degradation products in environmental matrices?

- Methodological Answer: Simulate degradation under UV/oxidative stress and analyze products via high-resolution mass spectrometry (HRMS). Pair with accelerated solvent extraction (ASE) for efficient recovery from soil/water samples. Validate limits of detection (LOD) using spiked matrices .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic efficiency of lipases in this compound synthesis under non-aqueous solvent systems?

- Methodological Answer: Conduct molecular docking studies to map enzyme-substrate interactions (e.g., using AutoDock Vina). Validate with kinetic assays (Michaelis-Menten parameters) under varying solvent polarities. Use circular dichroism (CD) to monitor enzyme conformational stability .

- Data Contradictions: Conflicting kinetic data may arise from solvent-induced enzyme denaturation; employ fluorescence spectroscopy to track tertiary structural changes .

Q. How do intermolecular interactions of this compound influence its phase behavior in lipid-based drug delivery systems?

- Methodological Answer: Utilize small-angle X-ray scattering (SAXS) to study self-assembly in micellar systems. Pair with molecular dynamics (MD) simulations to correlate chain packing with thermodynamic stability. Compare with DSC to link phase transitions to interaction energetics .

Q. How can conflicting data on this compound’s solubility in polar aprotic solvents be resolved through systematic experimentation?

- Methodological Answer: Design a solubility screen using the shake-flask method across solvent dielectric constants (ε). Apply Hansen solubility parameters (HSPs) to predict miscibility. Validate with cloud-point measurements and computational COSMO-RS models .

- Contradiction Analysis: Discrepancies may stem from impurities or moisture content; enforce rigorous drying protocols and quantify water activity via Karl Fischer titration .

Methodological Frameworks

- Experimental Design : Follow factorial or response surface methodologies to isolate variable effects. Prioritize reproducibility by documenting protocols for catalyst activation, solvent purification, and inert atmosphere maintenance .

- Data Validation : Cross-validate analytical results (e.g., GC vs. HPLC purity assays) and adhere to ICH guidelines for method robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.